molecular formula C36H20N2O4 B1195586 Scytonemin, Lyngbya sp.

Scytonemin, Lyngbya sp.

Cat. No. B1195586
M. Wt: 544.6 g/mol
InChI Key: CGZKSPLDUIRCIO-UHFFFAOYSA-N
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Description

Scytonemin, Lyngbya sp. is a natural product found in Bacteria, Scytonema, and Cyanobacterium with data available.

Scientific Research Applications

UV Protection and Antioxidant Activity

Scytonemin, found in the cyanobacterium Lyngbya sp., is identified for its role in UV radiation protection and antioxidant activity. This pigment is induced significantly upon exposure to UV-A and UV-B radiation and exhibits strong antioxidant activity, protecting the cyanobacterium from deleterious short-wavelength radiation (Rastogi & Incharoensakdi, 2014). Moreover, scytonemin's ability to protect cyanobacteria against solar radiation enables their colonization in diverse habitats, including extreme environments like historical monuments in India (Pathak et al., 2017).

Biosynthesis and Genetic Analysis

Research on the biosynthesis of scytonemin has been extensive. An 18-gene cluster in Nostoc punctiforme is involved in its biosynthesis, suggesting a compartmentalized biosynthetic pathway within the cell, which is unusual for prokaryotes (Soule et al., 2009). This complex biosynthetic process highlights scytonemin's evolutionary significance and potential application in biotechnological sectors.

Cosmeceutical Applications

Scytonemin's potential in cosmeceutical applications is also being explored. Its UV radiation-absorbing capabilities and antioxidant properties make it a promising candidate for natural photoprotectors in sunscreens (Vega et al., 2020). Additionally, its anti-inflammatory and anti-proliferative activities suggest uses in skin-care products and other pharmaceutical applications (Kang et al., 2020).

Environmental Influence on Scytonemin Synthesis

Environmental factors, like salinity, significantly influence scytonemin synthesis in Lyngbya aestuarii, with maximum pigment production at higher salinity levels (Rath et al., 2012). This responsiveness to environmental conditions underlines scytonemin's role in the adaptive strategies of cyanobacteria.

Biotechnological and Industrial Potential

Scytonemin's diverse functionalities, including UV protection, antioxidant, and anti-inflammatory properties, present a strong case for its application in biotechnological and industrial sectors. This aligns with studies exploring its potential in the development of natural photoprotectants and cosmeceuticals, offering an eco-friendly alternative to synthetic UV filters (Fuentes-Tristan et al., 2019).

properties

Product Name

Scytonemin, Lyngbya sp.

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

IUPAC Name

3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H

InChI Key

CGZKSPLDUIRCIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O

synonyms

scytonemin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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